

Spectroscopic Validation of 5-Bromo-2-methyl-3-nitropyridine Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: **5-Bromo-2-methyl-3-nitropyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic validation of the synthesis of **5-Bromo-2-methyl-3-nitropyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. We offer a comparative analysis with an alternative compound, 5-Bromo-2-chloro-3-nitropyridine, supported by experimental data and detailed protocols to ensure reproducibility and aid in the selection of appropriate synthetic routes and characterization techniques.

Comparative Spectroscopic Analysis

The successful synthesis of **5-Bromo-2-methyl-3-nitropyridine** and its chloro-analogue was confirmed through comprehensive spectroscopic analysis. The following tables summarize the key ^1H NMR, IR, and Mass Spectrometry data, providing a clear comparison of their spectral properties.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ)	Multiplicity	Integration	Assignment
5-Bromo-2-methyl-3-nitropyridine	8.76	s	1H	Pyridine-H
	8.40	s	1H	Pyridine-H
	2.80	s	3H	-CH ₃
5-Bromo-2-chloro-3-nitropyridine[1]	8.69	d, J=1Hz	1H	H-4
	8.36	d, J=1Hz	1H	H-6

Table 2: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
5-Bromo-2-methyl-3-nitropyridine	~1581, 1538, 1512	Aromatic C=C and C=N stretching
	~1377, 1344	N-O stretching (NO ₂)
	~869, 779	C-H bending (aromatic)
5-Bromo-2-chloro-3-nitropyridine	~1570	Asymmetric NO ₂ stretch
	~1350	Symmetric NO ₂ stretch
	~850	C-Cl stretch

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values (EI)
5-Bromo-2-methyl-3-nitropyridine	C ₆ H ₅ BrN ₂ O ₂	217.02	217/219 (M ⁺ , Br isotope pattern)
5-Bromo-2-chloro-3-nitropyridine	C ₅ H ₂ BrClN ₂ O ₂	237.44	236/238/240 (M ⁺ , Br and Cl isotope pattern)

Experimental Protocols

Detailed methodologies for the synthesis of both compounds are provided below to facilitate replication and further investigation.

Synthesis of 5-Bromo-2-methyl-3-nitropyridine

This procedure follows the bromination of 5-amino-2-methyl-3-nitropyridine.[\[2\]](#)

Materials:

- 5-amino-2-methyl-3-nitropyridine (0.1 g)
- 48% Hydrobromic acid (165 mL)
- Sodium nitrite (7.04 g)
- Deionized water
- Methyl tert-butyl ether
- Anhydrous magnesium sulfate
- Dry ice
- Acetone

Procedure:

- In a suitable reaction vessel, dissolve 0.1 g of 5-amino-2-methyl-3-nitropyridine in 165 mL of 48% hydrobromic acid.
- Cool the mixture to -10°C using a dry ice/acetone bath.
- Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of sodium nitrite in deionized water to a final volume of 165 mL.
- Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C with vigorous stirring.
- After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture by adding 400 mL of 4 mol/L sodium hydroxide solution.
- Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine

This procedure details the conversion of 2-amino-5-bromo-3-nitropyridine to the target compound.[\[1\]](#)

Materials:

- 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol)
- 6 M Hydrochloric acid (250 mL)
- Sodium nitrite (8.3 g, 0.12 mol)

- Copper(I) chloride (12.9 g, 0.13 mol)
- 38% Hydrochloric acid
- Ammonia solution (0.88 specific gravity)
- Ether
- Anhydrous sodium sulfate
- Silica gel
- Isohexane
- Ethyl acetate

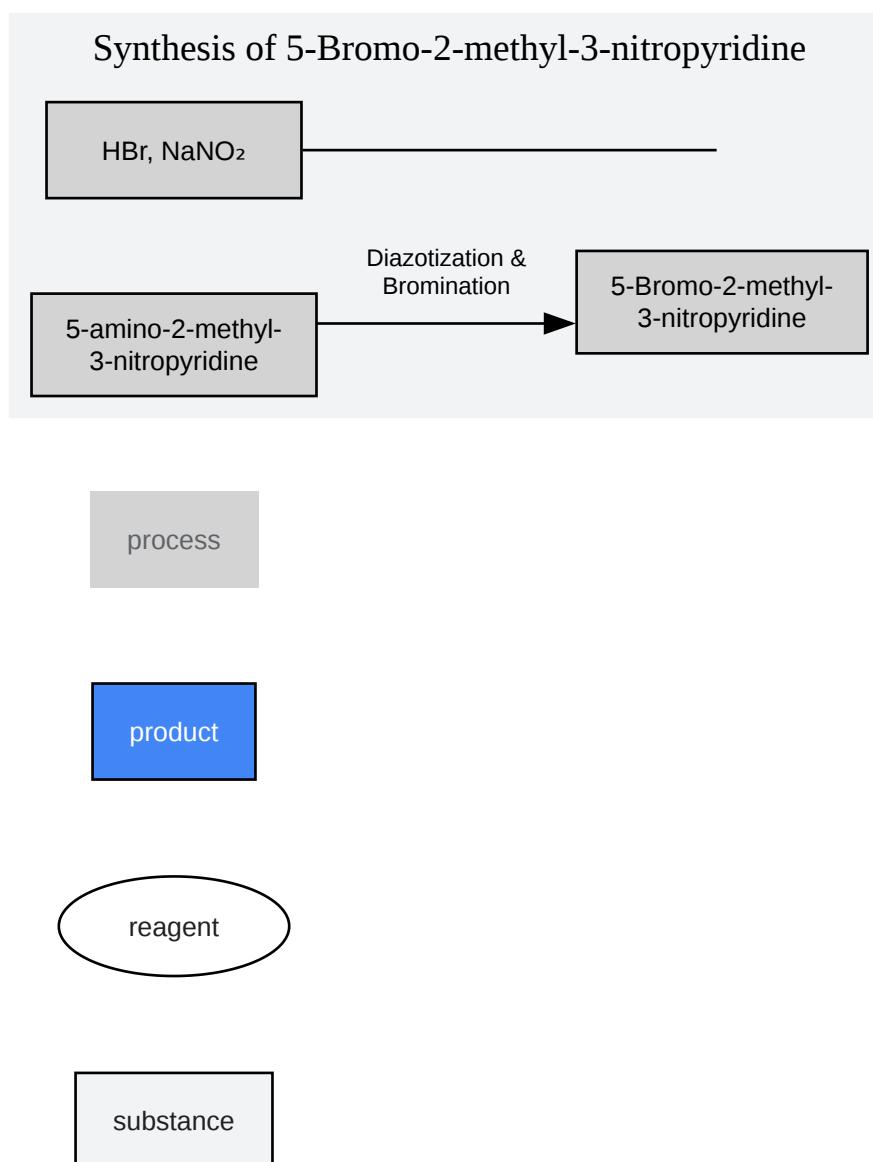
Procedure:

- Grind 21.8 g of 2-amino-5-bromo-3-nitropyridine to a fine powder and suspend it in 250 mL of 6 M hydrochloric acid.
- Cool the suspension to 0°C in an ice bath.
- Slowly add 8.3 g of solid sodium nitrite, keeping the internal temperature below 5°C. Continue stirring at 0°C for 1 hour.
- In a separate flask, dissolve 12.9 g of freshly prepared copper(I) chloride in degassed 38% hydrochloric acid.
- Add the copper(I) chloride solution to the reaction mixture.
- Gradually warm the reaction to room temperature over 90 minutes, then heat to 70°C to complete the decomposition of the diazonium salt.
- Cool the mixture, dilute with 750 mL of water, and adjust the pH to approximately 9 with ammonia solution.
- Extract the mixture with 600 mL of ether.

- Wash the organic layer sequentially with 5% ammonia, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Pre-adsorb the solution onto silica gel and purify by flash chromatography using a gradient of 5% to 20% ethyl acetate in isohexane to afford the product.

Synthesis Workflow and Logic

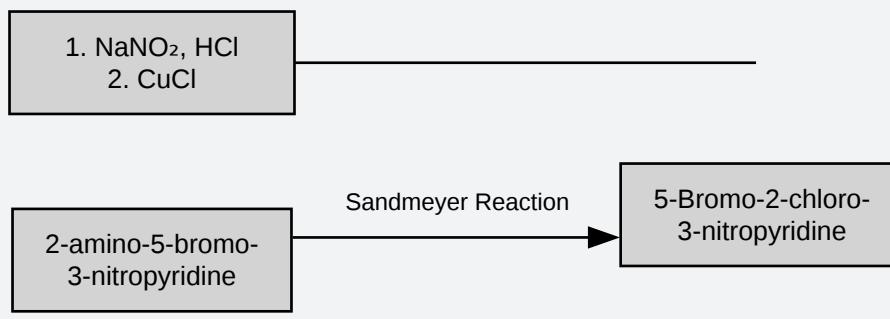
The following diagrams illustrate the synthetic pathways described in the experimental protocols.



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Caption: Synthetic pathway for **5-Bromo-2-methyl-3-nitropyridine**.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine



process

product

reagent

substance

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Caption: Synthetic pathway for **5-Bromo-2-chloro-3-nitropyridine**.

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References

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- 2. Page loading... [wap.guidechem.com]
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